

# Cobalt-catalyzed [2+2+2] cyclizations for tetrahydronaphthyridines

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## Compound of Interest

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An Application Guide to Cobalt-Catalyzed [2+2+2] Cyclizations for the Synthesis of Tetrahydronaphthyridines

## Introduction: Building Privileged Scaffolds for Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and favorable physicochemical properties is perpetual. Tetrahydronaphthyridines (THNs) have emerged as a highly prized scaffold, fusing a pyridine ring with a saturated piperidine ring.<sup>[1]</sup> This combination imparts a high fraction of sp<sup>3</sup>-hybridized carbons (Fsp<sup>3</sup>), which is often correlated with improved clinical success rates, and provides a rigid framework for presenting substituents to biological targets.<sup>[1][2]</sup> Consequently, THNs are integral components in the development of therapeutics, including inhibitors of FGFR4 and antagonists for the CXCR4 receptor.<sup>[1][3]</sup>

Among the most elegant and atom-economical methods for constructing the core pyridine ring of THNs is the transition metal-catalyzed [2+2+2] cycloaddition.<sup>[4][5]</sup> This reaction assembles a six-membered ring from two alkyne units and a nitrile. The use of earth-abundant and cost-effective cobalt as the catalyst has proven particularly effective for this transformation.<sup>[6]</sup> Specifically, the intramolecular cyclization of substrates containing both the diyne and nitrile functionalities (dialkynyl nitriles) provides a direct and powerful route to the fused bicyclic system of tetrahydronaphthyridines.<sup>[7][8]</sup>

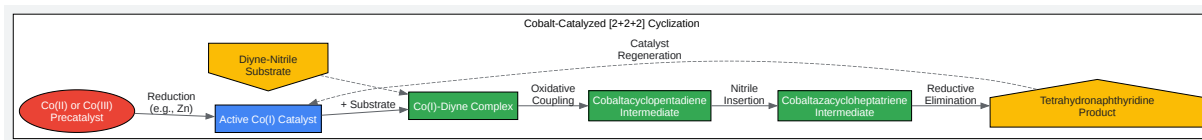
This guide provides a detailed examination of the cobalt-catalyzed [2+2+2] cyclization for synthesizing THNs, offering mechanistic insights, field-proven catalyst selection strategies, and a detailed experimental protocol for researchers in synthetic chemistry and drug development.

## Mechanistic Insights: The Cobalt Catalytic Cycle

Understanding the mechanism of the cobalt-catalyzed [2+2+2] cycloaddition is crucial for rational optimization and troubleshooting. The reaction proceeds through a well-defined catalytic cycle that hinges on the ability of cobalt to mediate the assembly of the three unsaturated components. While various cobalt oxidation states can be involved, the active catalytic species is generally a low-valent Co(I) complex.[\[9\]](#)[\[10\]](#)

The key steps are as follows:

- **Formation of the Active Co(I) Catalyst:** The cycle is initiated by the generation of a coordinatively unsaturated Co(I) species. This is often achieved by the in situ reduction of a more stable, air-tolerant Co(II) or Co(III) precatalyst.[\[4\]](#)[\[5\]](#)
- **Oxidative Coupling:** The Co(I) center coordinates to the two alkyne moieties of the substrate. This is followed by an oxidative coupling step to form a five-membered cobaltacyclopentadiene intermediate. This is a critical C-C bond-forming step in the sequence.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- **Nitrile Insertion:** The pendant nitrile group then coordinates to the cobalt center and inserts into one of the Co-C bonds of the metallacycle. This ring expansion step forms a seven-membered cobaltazacycloheptatriene intermediate.[\[4\]](#)[\[11\]](#)[\[12\]](#)
- **Reductive Elimination & Catalyst Regeneration:** The final step is a reductive elimination event that forms the aromatic pyridine ring of the tetrahydronaphthyridine product. This step simultaneously regenerates the active Co(I) catalyst, allowing it to re-enter the catalytic cycle.[\[4\]](#)[\[11\]](#)[\[12\]](#)



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Caption: The catalytic cycle for cobalt-catalyzed pyridine synthesis.

## Catalyst Selection: Practicality and Reactivity

The choice of cobalt source is a critical experimental parameter. While early work utilized well-defined but often air-sensitive Co(I) complexes, modern protocols favor the in situ generation of the active catalyst from more robust and commercially available precursors. This approach significantly enhances the practicality and accessibility of the methodology for a broader range of laboratories.

- **Classic Co(I) Precatalysts:** Complexes such as cyclopentadienylcobalt dicarbonyl ( $\text{CpCo}(\text{CO})_2$ ) are historically significant and effective catalysts.[13] However, they often require activation by heat or light to dissociate ligands and open a coordination site, and their sensitivity can be a drawback.[4][14]
- **Modern In Situ Systems:** A more convenient and robust strategy involves using a stable Co(II) salt, such as cobalt(II) iodide ( $\text{CoI}_2$ ) or cobalt(II) chloride ( $\text{CoCl}_2$ ), in combination with a phosphine ligand and a stoichiometric reducing agent.[11][15]
  - **The Role of the Ligand:** Bidentate phosphine ligands, like 1,3-bis(diphenylphosphino)propane (dppp), are often employed to stabilize the low-valent cobalt species and modulate its reactivity, preventing catalyst decomposition.[11][12]

- The Role of the Reductant: Simple metallic zinc powder is a commonly used and inexpensive reducing agent that efficiently converts the Co(II) precatalyst to the catalytically active Co(I) state.<sup>[11][15]</sup>

This in situ approach avoids the need to synthesize and handle sensitive organometallic complexes, making the procedure more user-friendly and reproducible.

## Application Protocol: Microwave-Assisted Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine

This protocol is adapted from the successful synthesis of tetrahydronaphthyridines reported by Powell and coworkers, which leverages microwave irradiation to accelerate the reaction.<sup>[7][8]</sup>

### Materials and Equipment

- Substrate: A suitable dialkynynitrile (e.g., N-(cyanomethyl)-N-(prop-2-yn-1-yl)but-2-yn-1-amine).
- Catalyst: Cyclopentadienylcobalt dicarbonyl (CpCo(CO)<sub>2</sub>).
- Solvent: Anhydrous, degassed 1,4-dioxane or toluene.
- Equipment: Microwave reactor with appropriate reaction vials and caps, magnetic stir bars, Schlenk line or glovebox for inert atmosphere manipulation, standard glassware for workup, silica gel for column chromatography.

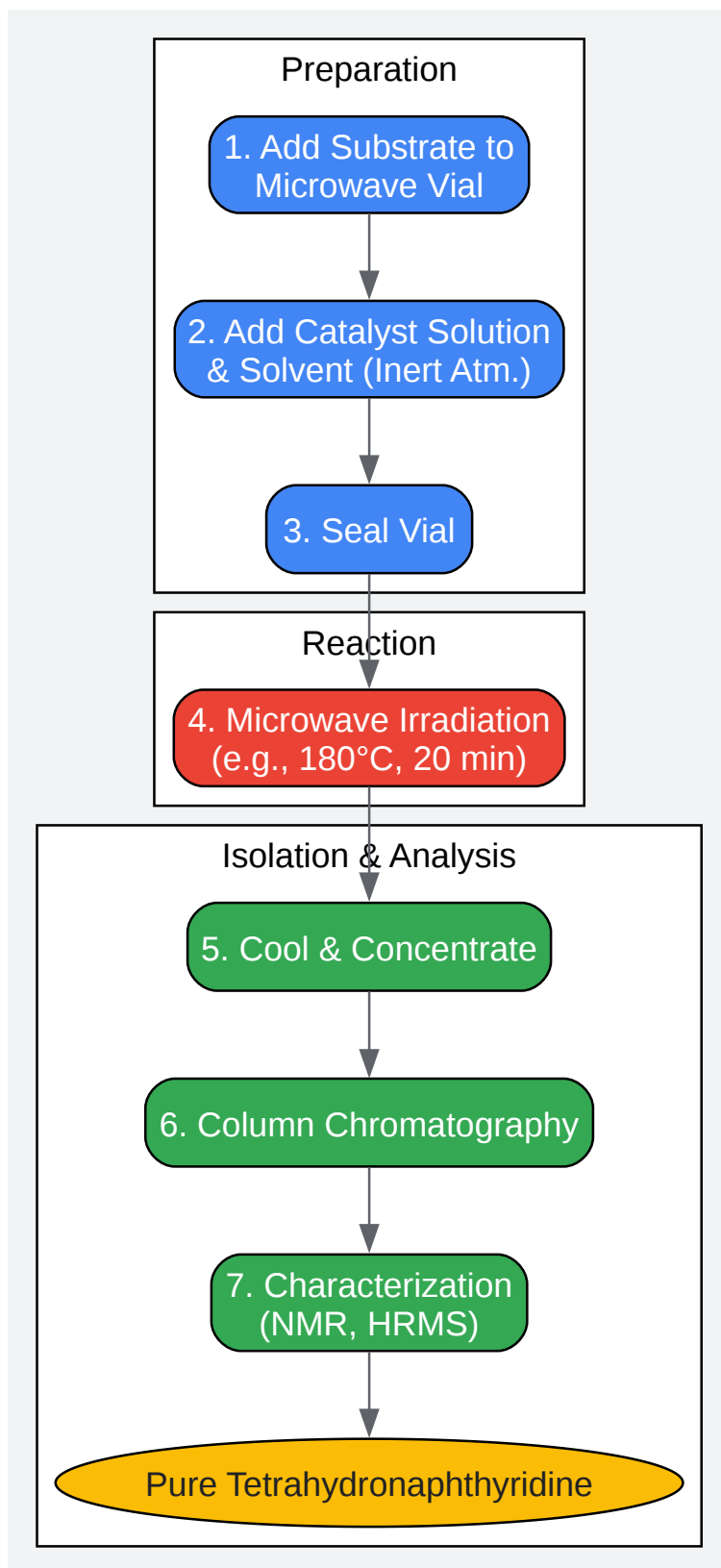
### General Considerations for Trustworthiness

The active Co(I) catalytic species is sensitive to oxygen. Therefore, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure reproducible results. Solvents must be rigorously dried and degassed prior to use to remove water and dissolved oxygen, which can poison the catalyst.

### Step-by-Step Experimental Procedure

- Reaction Setup (Inert Atmosphere):

- To a 2-5 mL microwave reaction vial containing a magnetic stir bar, add the dialkynynitrile substrate (e.g., 0.25 mmol, 1.0 equiv).
- In a separate vial under an inert atmosphere, prepare a stock solution of  $\text{CpCo(CO)}_2$  in the reaction solvent (e.g., 5 mol %, 0.0125 mmol).
- Using a syringe, add the required volume of the catalyst solution to the microwave vial containing the substrate.
- Add additional anhydrous, degassed solvent to achieve the desired concentration (typically 0.1 M).
- Securely seal the vial with a cap.
- Microwave Irradiation:
  - Place the sealed vial into the cavity of the microwave reactor.
  - Program the reactor to heat the reaction mixture to the target temperature (e.g., 150-180 °C) and hold for the specified time (e.g., 15-30 minutes).<sup>[7]</sup> The use of microwave heating provides rapid and uniform heating, often leading to significantly reduced reaction times and improved yields compared to conventional oil bath heating.
- Work-up and Purification:
  - After the reaction is complete, allow the vial to cool to room temperature.
  - Open the vial and concentrate the reaction mixture under reduced pressure to remove the solvent.
  - The crude residue can be directly purified by flash column chromatography on silica gel. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired tetrahydronaphthyridine product.
- Characterization:
  - Confirm the identity and purity of the product using standard analytical techniques, such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Mass Spectrometry (HRMS).



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Caption: Workflow for the microwave-assisted synthesis of THNs.

## Data on Reaction Scope

The cobalt-catalyzed [2+2+2] cyclization is versatile, tolerating various substituents on the dialkynynitrile backbone. This allows for the synthesis of a library of structurally diverse tetrahydronaphthyridine derivatives.

Entry	Substrate (R <sup>1</sup> , R <sup>2</sup> )	Product	Yield (%) <sup>[7]</sup>
1	R <sup>1</sup> =H, R <sup>2</sup> =H	5,6,7,8-Tetrahydro-1,6-naphthyridine	75
2	R <sup>1</sup> =Me, R <sup>2</sup> =H	2-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine	71
3	R <sup>1</sup> =H, R <sup>2</sup> =Me	7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine	68
4	R <sup>1</sup> =H, R <sup>2</sup> =Ph	7-Phenyl-5,6,7,8-tetrahydro-1,6-naphthyridine	65

Conditions: Substrate (1.0 equiv), CpCo(CO)<sub>2</sub> (5 mol%), toluene, 180 °C, 20 min, microwave irradiation.

## Conclusion and Outlook

The cobalt-catalyzed [2+2+2] cycloaddition stands as a highly efficient and reliable method for the synthesis of tetrahydronaphthyridines. Its high atom economy, operational simplicity (especially with in situ catalyst generation), and tolerance of various functional groups make it an invaluable tool for both academic research and industrial drug development. By providing rapid access to these medically relevant scaffolds, this reaction empowers chemists to explore new chemical space and accelerate the discovery of next-generation therapeutics.

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